molecular formula C7H5F3O B1440364 2-(Difluoromethyl)-4-fluorophenol CAS No. 1214326-61-0

2-(Difluoromethyl)-4-fluorophenol

Cat. No. B1440364
M. Wt: 162.11 g/mol
InChI Key: RZROIDZMOBRNND-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-4-fluorophenol” is a chemical compound that falls under the category of difluoromethylated compounds. Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation . The CF2H group substitutions can have a positive impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen numerous developments. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical and cross-coupling methods . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .

Scientific Research Applications

  • Radiochemical Synthesis : 2-(Difluoromethyl)-4-fluorophenol derivatives, such as 4-[¹⁸F]Fluorophenol, have been used effectively in radiochemical syntheses. These compounds serve as intermediate compounds for building more complex molecules bearing a 4-[¹⁸F]fluorophenoxy moiety, crucial in developing radiopharmaceuticals (Helfer et al., 2013).

  • Radiopharmaceutical Applications : In the field of radiopharmaceuticals, these compounds are used in synthesizing complex molecules with a 4-[18F]fluorophenoxy moiety. This synthesis plays a significant role in advancing imaging techniques and treatments in nuclear medicine (Ross et al., 2011).

  • Organic Synthesis and Catalysts : They are utilized in organic syntheses, such as the creation of diaryl ethers, which have applications in drug development and materials science (Stoll et al., 2004).

  • Environmental Bioremediation : These compounds are investigated for their transformation in environmental settings, such as in anaerobic degradation, which is crucial for understanding their behavior in ecosystems and potential for bioremediation (Genthner et al., 1989).

  • Molecular Structure Studies : Their molecular structures have been studied in-depth, providing insights into chemical properties and interactions. This knowledge is essential for designing new molecules and materials (Vajda & Hargittai, 1993).

  • Sensor Development : Fluorophenols, including derivatives of 2-(Difluoromethyl)-4-fluorophenol, are used in developing sensors for detecting pH changes and metal cations, which have applications in various fields including environmental monitoring and medical diagnostics (Tanaka et al., 2001).

  • Microbial Degradation Studies : Research on microbial degradation of fluorophenols provides insights into environmental pollutant processing and potential bioremediation strategies (Duque et al., 2012).

  • Fluorination Techniques : These compounds are used in studying fluorination techniques in organic chemistry, which is significant for developing new pharmaceuticals and agrochemicals (Marzi et al., 2001).

  • High-Performance Polymer Development : They play a role in the synthesis of high-performance polymers, which are vital in engineering and membrane materials (Xiao et al., 2003).

  • Hydrogen Bonding Studies : Research on fluorophenols, including 2-(Difluoromethyl)-4-fluorophenol, contributes to understanding hydrogen bonding mechanisms, which is fundamental in chemistry and material science (Adcock et al., 2005).

Future Directions

The field of difluoromethylation has seen significant advancements and continues to generate interest for process chemistry . Future research directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceutical, agrochemical, and materials science .

properties

IUPAC Name

2-(difluoromethyl)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROIDZMOBRNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-4-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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